methyl 4-[(2-hydroxyethyl)amino]benzoate
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Overview
Description
Methyl 4-[(2-hydroxyethyl)amino]benzoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 2-hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of methyl 4-[(2-hydroxyethyl)amino]benzoate typically begins with the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction forms methyl 4-aminobenzoate.
Substitution Reaction: The next step involves the substitution of the amino group with a 2-hydroxyethyl group. This can be achieved by reacting methyl 4-aminobenzoate with ethylene oxide under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and more efficient catalysts to ensure high throughput and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-[(2-hydroxyethyl)amino]benzoate can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ethylene oxide or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Products may include 4-[(2-oxoethyl)amino]benzoate or 4-[(2-carboxyethyl)amino]benzoate.
Reduction: Products may include 4-[(2-hydroxyethyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Methyl 4-[(2-hydroxyethyl)amino]benzoate can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It may be explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(2-hydroxyethyl)amino]benzoate would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biological pathways. The hydroxyethyl group can form hydrogen bonds, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-[(2-hydroxyethyl)amino]benzoate.
Ethyl 4-[(2-hydroxyethyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-[(2-methoxyethyl)amino]benzoate: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness: this compound is unique due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and binding properties in various applications.
Properties
CAS No. |
126993-07-5 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 4-(2-hydroxyethylamino)benzoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8-2-4-9(5-3-8)11-6-7-12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
AJRBIYQKVNZFOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCCO |
Purity |
95 |
Origin of Product |
United States |
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